Methyl 2-[(3-azetidinyloxy)methyl]benzoate
Description
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Properties
IUPAC Name |
methyl 2-(azetidin-3-yloxymethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-15-12(14)11-5-3-2-4-9(11)8-16-10-6-13-7-10/h2-5,10,13H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTUSJYUUJNMRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1COC2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[(3-azetidinyloxy)methyl]benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by relevant research findings, case studies, and comparative analyses.
Chemical Structure and Synthesis
This compound is characterized by the presence of a benzoate moiety linked to an azetidine ring through a methylene bridge. The synthesis typically involves the reaction of methyl 2-bromobenzoate with azetidine derivatives under basic conditions, leading to the formation of the desired compound.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, particularly gram-positive bacteria. For instance, derivatives of similar compounds have demonstrated potent activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), suggesting that the azetidine moiety enhances antibacterial efficacy.
Anticancer Properties
The compound has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies indicate that it can inhibit cell proliferation in several cancer types, including breast, colon, and lung carcinoma cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, highlighting its potential as a therapeutic agent in oncology.
Research Findings and Case Studies
Comparative Analysis of Biological Activities
To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |
|---|---|---|---|
| This compound | High | Moderate | Effective against MRSA and cancer cells |
| Methyl 2-amino-3-methylbenzoate | Moderate | Low | Similar structure but less potent |
| Methyl benzoate | Low | Moderate | Less effective than methyl derivative |
Case Study: Anticancer Evaluation
A specific study evaluated the anticancer effects of various benzoate derivatives, including this compound against human cancer cell lines using MTT assays. Results indicated that certain derivatives exhibited submicromolar activity against cancer cells while showing minimal cytotoxicity to primary mammalian cells, suggesting a favorable therapeutic index.
The biological activities of this compound can be attributed to its ability to interact with cellular targets involved in bacterial growth and cancer cell proliferation. The azetidine ring may facilitate penetration into bacterial membranes or cancer cells, enhancing its efficacy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
